Product packaging for Falimint(Cat. No.:CAS No. 553-20-8)

Falimint

Cat. No.: B181165
CAS No.: 553-20-8
M. Wt: 238.24 g/mol
InChI Key: OPTZOXDYEFIPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Research on Falimint

Early research identified this compound as a compound exhibiting antipyretic and analgesic properties glpbio.commedchemexpress.comtebubio.commedchemexpress.commedchemexpress.com. Investigations into the compound included pharmaceutical and biopharmaceutical evaluations medchemexpress.comresearchgate.net. A notable area of early study focused on the biotransformation of this compound in various animal species medchemexpress.comresearchgate.net. Research involved the quantitative analysis of substances appearing in the metabolism of this compound researchgate.net. These studies indicated that the composition of metabolites remained remarkably constant across different individuals and dosages researchgate.net. The concentration of metabolites in urine was observed to accumulate after two hours, with the bulk of metabolites being eliminated within six hours researchgate.net. Specific metabolites identified included the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol, as well as the sulfuric acid conjugate of 2-amino-4-nitro-phenol researchgate.net.

This compound's Significance as a Chemical Entity in Drug Discovery

This compound's chemical structure, characterized by the presence of a nitrobenzene (B124822) moiety with an ether group and an acetamido group, places it within chemical classes that have been explored in drug discovery foodb.caontosight.ai. Compounds structurally similar to this compound have demonstrated various biological activities, including antimicrobial and anti-inflammatory effects ontosight.ai. While specific extensive details on this compound's direct role in modern drug discovery pipelines are limited in the available literature, its historical identification with analgesic and antipyretic properties, coupled with early biopharmaceutical studies, contributes to the understanding of the pharmacological potential of this chemical scaffold glpbio.commedchemexpress.comtebubio.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net. Currently, this compound is primarily utilized for research purposes glpbio.commedchemexpress.commedchemexpress.com.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has historically focused on understanding its behavior within biological systems. Key trajectories have included detailed investigations into its biotransformation and the identification and analysis of its metabolites researchgate.netresearchgate.net. Studies have quantitatively analyzed the metabolic fate of this compound, examining the accumulation and elimination profiles of its breakdown products researchgate.net. These biopharmaceutical evaluations contribute to the broader academic understanding of how the body processes compounds with the nitrophenyl ether and acetanilide (B955) structures foodb.camedchemexpress.comresearchgate.net. The availability of this compound for research purposes from various suppliers suggests ongoing interest in exploring its properties, potentially in areas related to its historical uses or as a reference compound in studies of similar chemical entities axios-research.comglpbio.comtebubio.commedchemexpress.comambeed.com.

Chemical Properties and Synonyms of this compound

PropertyValue
Chemical FormulaC₁₁H₁₄N₂O₄
Molecular Weight238.24 g/mol
CAS Number553-20-8
PubChem CID68377
IUPAC NameN-(5-nitro-2-propoxyphenyl)acetamide
XLogP3-AA (predicted)1.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count4 nih.gov
Topological Polar Surface Area84.2 Ų nih.gov

Synonyms:

5'-Nitro-2'-propoxyacetanilide foodb.canih.govontosight.aijst.go.jp

N-(5-Nitro-2-propoxyphenyl)acetamide nih.govambeed.comjst.go.jp

Acetylaminonitropropoxybenzene foodb.canih.govontosight.ai

1-Propoxy-2-acetamino-4-nitrobenzene foodb.canih.govontosight.ai

1-Propoxy-2-acetamino-2-nitrobenzol foodb.canih.govontosight.ai

pronilide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B181165 Falimint CAS No. 553-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-nitro-2-propoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTZOXDYEFIPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203819
Record name 5'-Nitro-2'-propoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Falimint
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

553-20-8
Record name 5′-Nitro-2′-propoxyacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Nitro-2'-propoxyacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Nitro-2'-propoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(5-nitro-2-propoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-NITRO-2'-PROPOXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I26A23734J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Falimint
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name Falimint
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Characterization of Falimint

Pharmacodynamics of Falimint

A complete understanding of a drug's pharmacodynamics involves detailing how it affects the body on a molecular and cellular level. For this compound (Acetylaminonitropropoxybenzene), this information is largely absent from scientific publications.

Molecular Mechanisms of Action

Detailed studies elucidating the specific molecular targets and pathways through which this compound exerts its effects have not been found.

Receptor Binding and Activation/Inhibition Studies

There is no publicly available research detailing the binding affinity or efficacy of Acetylaminonitropropoxybenzene at specific biological receptors. Studies to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any known receptor are absent from the literature.

Enzyme Modulation and Inhibition Kinetics

While many local anesthetics and antiseptic agents interact with enzymes, there are no specific studies that characterize the interaction of Acetylaminonitropropoxybenzene with any particular enzyme. Data on enzyme inhibition, including kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ values, are not available.

Cellular Signaling Pathway Interventions

The effect of Acetylaminonitropropoxybenzene on intracellular signaling cascades has not been documented. Research is lacking on whether the compound influences common pathways such as those involving G-proteins, tyrosine kinases, or cyclic nucleotides.

In Silico Modeling and Molecular Dynamics Simulations

Computational studies, including molecular docking and dynamics simulations, are powerful tools for predicting the interaction of a compound with biological targets. No such in silico studies for Acetylaminonitropropoxybenzene have been published, which could otherwise provide theoretical insights into its mechanism of action.

Tissue-Specific Pharmacodynamic Responses

While this compound is used for local effects in the oral cavity and pharynx, detailed studies on its specific pharmacodynamic responses in these or other tissues are not described in the literature. Some research from 1989 investigated the biotransformation and metabolites of the active agent, identifying glucuronides and a sulfuric acid conjugate of its metabolites, 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol. nih.gov The quantitative composition of these metabolites in urine was also analyzed, noting that the bulk of metabolites are eliminated within 6 hours. nih.gov However, this does not extend to a detailed characterization of its pharmacodynamic effects within specific tissues.

Dose-Response Relationships and Efficacy in Preclinical Models

The evaluation of a compound's efficacy and the characterization of its dose-response relationship are fundamental aspects of preclinical research. These studies aim to establish the correlation between the concentration of a drug and the magnitude of the biological effect it produces. Efficacy, in this context, refers to the maximum response achievable from the drug, while the dose-response curve illustrates the effect of a drug over a range of doses.

For Acetylaminonitropropoxybenzene, its therapeutic application is centered on providing local relief for inflammatory conditions of the respiratory tract and oral cavity, as well as alleviating non-productive coughs. pillintrip.com However, specific preclinical studies detailing quantitative dose-response data or efficacy models for its anesthetic and antiseptic actions were not available in the reviewed literature. Such studies would typically involve in vitro models (e.g., microbial inhibition assays for antiseptic activity) or in vivo animal models to measure endpoints like pain reflex reduction or inflammation markers at various compound concentrations.

Table 1: Illustrative Dose-Response Data in Preclinical Efficacy Models Specific quantitative data for Acetylaminonitropropoxybenzene was not available in the provided search results. The table below is a template illustrating how such data would be presented.

Preclinical ModelEndpoint MeasuredDose/ConcentrationObserved Effect (% of Max)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Comparative Pharmacodynamic Profiling with Structurally Related Compounds

Comparative pharmacodynamic profiling involves assessing the pharmacological activity of a lead compound against structurally similar molecules or existing drugs with a similar therapeutic purpose. This process helps to elucidate structure-activity relationships (SAR), identify potential advantages in potency or selectivity, and better understand the mechanism of action.

For Acetylaminonitropropoxybenzene, which possesses a p-nitrophenyl structure, a comparative study might involve evaluating its local anesthetic or antiseptic potency against other nitroaromatic compounds or established topical anesthetics. nih.gov Such research provides critical context for a drug's unique pharmacological profile. Despite the importance of this analysis, specific studies offering a direct comparative pharmacodynamic profile of Acetylaminonitropropoxybenzene against structurally related compounds were not identified in the available literature.

Pharmacokinetics of this compound

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Research indicates that Acetylaminonitropropoxybenzene is absorbed systemically and undergoes biotransformation. nih.govnih.gov

Absorption Dynamics

Oral absorption studies investigate the process by which a drug proceeds from the gastrointestinal (GI) tract into the systemic circulation. As this compound is administered as a lozenge, a portion of the dissolved active ingredient may be swallowed and subsequently absorbed through the GI tract. Polarographic analysis methods have been developed to determine the concentration of Acetylaminonitropropoxybenzene in bodily fluids like blood plasma and urine, confirming that systemic absorption does occur following oral administration. nih.gov However, detailed studies quantifying key oral absorption parameters such as the fraction absorbed (Fa) or the rate of absorption from the GI tract are not detailed in the reviewed sources.

Buccal resorption, or absorption through the mucous membranes of the oral cavity, is a highly relevant pathway for drugs administered as lozenges intended for local action in the mouth and throat. pillintrip.com This route allows a compound to directly enter systemic circulation, bypassing first-pass metabolism in the liver. The detection of Acetylaminonitropropoxybenzene in saliva and its subsequent appearance in blood plasma strongly suggests that buccal absorption is a primary mechanism for this compound. nih.gov While this pathway is established, specific investigations detailing the kinetics, extent, and rate of buccal resorption for Acetylaminonitropropoxybenzene were not found.

Table 2: Pharmacokinetic Parameters Related to Absorption Specific quantitative data from oral or buccal absorption studies for Acetylaminonitropropoxybenzene was not available in the provided search results. The table below is a template illustrating how such data would be presented.

ParameterRouteValueUnits
Bioavailability (F)Oral/BuccalData Not Available%
Tmax (Time to Peak Concentration)Oral/BuccalData Not Availablehours
Cmax (Peak Concentration)Oral/BuccalData Not Availableµg/mL

The absorption of any drug can be influenced by a variety of physiological and chemical factors. These include:

pH: The pH of the local environment (e.g., saliva, stomach, intestine) can affect the ionization state of a drug, which in turn influences its ability to cross cell membranes. nih.govmdpi.com

Presence of Food: Food can alter gastric emptying times and GI tract pH, potentially affecting the dissolution and absorption of an orally ingested drug. mdpi.comsemanticscholar.org

Physicochemical Properties: The inherent properties of the drug, such as its solubility, lipophilicity, and molecular size, are critical determinants of its absorption profile. scribd.com

While these principles are universally applicable, specific research detailing how these factors quantitatively influence the absorption of Acetylaminonitropropoxybenzene has not been reported in the reviewed literature.

Distribution Profile

Specific research detailing the tissue distribution of this compound (5'-nitro-2'-propoxyacetanilide) is not extensively available in the public domain. Comprehensive studies using methods like quantitative whole-body autoradiography or tissue dissection to determine the concentration of the compound in various organs and tissues have not been identified in the provided search results. Therefore, a detailed profile of its accumulation in specific tissues such as the liver, kidney, brain, or muscle cannot be constructed at this time.

The extent to which this compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein has not been specifically documented in the available research. Data from in vitro studies, such as equilibrium dialysis or ultrafiltration, which would quantify the unbound fraction of the drug in plasma, are not present in the search results. This information is crucial as the unbound fraction is typically the pharmacologically active portion of a drug that can be distributed to tissues and cleared from the body.

Metabolism and Biotransformation Pathways

The biotransformation of this compound is extensive, with the compound being almost completely metabolized in the human body. The metabolic processes primarily involve Phase II conjugation reactions, which increase the water solubility of the compound and facilitate its excretion.

Several metabolites of this compound have been identified, primarily as conjugated forms of the parent compound's derivatives. Key identified metabolites include:

Glucuronide of 2-acetamino-4-nitro-phenol nih.gov

Glucuronide of 2-amino-4-nitro-phenol nih.gov

Sulfuric acid conjugate of 2-amino-4-nitro-phenol nih.gov

These findings indicate that dealkylation and deacetylation are preliminary steps before conjugation.

Interactive Table of Identified this compound Metabolites

Metabolite Name Parent Moiety Conjugate Group
Glucuronide of 2-acetamino-4-nitro-phenol 2-acetamino-4-nitro-phenol Glucuronic acid
Glucuronide of 2-amino-4-nitro-phenol 2-amino-4-nitro-phenol Glucuronic acid

The metabolism of this compound proceeds through established biotransformation pathways. The identification of glucuronide and sulfate conjugates points to the involvement of specific Phase II enzymes. nih.gov

Glucuronidation: This pathway involves the enzyme UDP-glucuronyltransferase (UGT), which catalyzes the transfer of glucuronic acid to the hydroxyl groups of the phenol metabolites. The formation of the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol confirms this pathway's role. nih.gov

Sulfation: The formation of a sulfuric acid conjugate of 2-amino-4-nitro-phenol indicates the involvement of sulfotransferase (SULT) enzymes. nih.gov These enzymes facilitate the transfer of a sulfonate group to the metabolite.

These conjugation reactions are crucial for detoxifying the compound and preparing it for elimination from the body.

Quantitative analysis of this compound metabolites has revealed a consistent pattern of metabolism and elimination. nih.gov Studies show that the composition of the various metabolites is remarkably constant among different individuals and is not significantly affected by dosage variations. nih.gov

The elimination kinetics indicate that the concentration of metabolites in the urine begins to accumulate approximately 2 hours after administration. nih.gov The majority of the metabolites are eliminated from the body within a 6-hour timeframe, highlighting a relatively rapid clearance process. nih.gov

Table of Mentioned Compounds

Compound Name
This compound (5'-nitro-2'-propoxyacetanilide)
2-acetamino-4-nitro-phenol
2-amino-4-nitro-phenol
Glucuronic acid
In vitro and In vivo Biotransformation Studies across Species

The biotransformation of this compound (5'-nitro-2'-propoxyacetanilide) has been primarily elucidated in humans through in vivo studies. Research has identified several metabolites, indicating that the compound undergoes significant metabolic changes in the body. The primary metabolic pathways involve the modification of the acetamido and nitro functional groups, followed by conjugation reactions to facilitate excretion.

In humans, three key metabolites of this compound have been identified. These are the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol, as well as the sulfuric acid conjugate of 2-amino-4-nitro-phenol nih.gov. The formation of these metabolites suggests a two-phase metabolic process. Phase I likely involves the hydrolysis of the propoxy group and reduction of the nitro group, followed by Phase II conjugation with glucuronic acid and sulfate.

A quantitative analysis of this compound metabolites has shown that their composition is remarkably consistent among different individuals. The concentration of these metabolites in urine begins to accumulate approximately 2 hours after administration nih.gov.

Currently, there is a lack of publicly available data from in vitro studies or in vivo studies in other species. Therefore, a comparative analysis of this compound's biotransformation across different species cannot be provided at this time.

SpeciesStudy TypeIdentified MetabolitesMetabolic Pathways
HumanIn vivo
  • Glucuronide of 2-acetamino-4-nitro-phenol
  • Glucuronide of 2-amino-4-nitro-phenol
  • Sulfuric acid conjugate of 2-amino-4-nitro-phenol
  • Glucuronidation
  • Sulfation
  • Data from other species are not currently available in published literature.

    Excretion Kinetics

    The primary route of excretion for this compound metabolites is through the kidneys into the urine. Studies have shown that the concentration of this compound metabolites in urine accumulates starting from 2 hours post-administration nih.gov. The bulk of these metabolites are eliminated from the body within a 6-hour timeframe following administration nih.gov. This suggests a relatively rapid renal clearance of the conjugated metabolites. Specific quantitative data on renal clearance rates (e.g., mL/min) are not available in the reviewed literature.

    There is no specific information available in the scientific literature regarding the biliary excretion of this compound or its metabolites.

    Quantitative data on the accumulation and specific elimination rates of this compound, such as its biological half-life and clearance rates, are not well-documented in publicly accessible scientific literature. The available information indicates that the majority of the drug's metabolites are eliminated within 6 hours, suggesting a low potential for accumulation with single doses nih.gov.

    ParameterSpeciesFinding
    Peak Urine Concentration of MetabolitesHumanAccumulates after 2 hours post-administration. nih.gov
    Major Elimination WindowHumanBulk of metabolites eliminated within 6 hours. nih.gov
    Detailed data on renal clearance rates, biliary excretion, and specific accumulation and elimination rates (e.g., half-life) are not available.

    Preclinical Research and Translational Studies on Falimint

    In Vitro Studies for Mechanistic Elucidation and Target Identification

    In vitro studies on Falimint have been instrumental in understanding its metabolic pathways and the enzymatic processes involved in its biotransformation. Research has investigated the compound's fate in various in vitro systems, including studies utilizing chick embryo systems.

    Cell-Based Assays for Biological Activity

    While specific cell-based assays directly demonstrating this compound's primary analgesic or antipyretic biological activity in isolated cell lines are not extensively detailed in available information, in vitro systems, including those potentially utilizing cell cultures, have been employed to study its biotransformation. These studies have focused on how this compound is metabolized at the cellular level, providing insights into the initial steps of its breakdown in biological environments. Although not directly measuring target engagement, these assays contribute to understanding the compound's interaction with cellular metabolic machinery.

    Enzymatic Assays for Specific Target Interactions

    Enzymatic studies related to this compound have primarily centered on identifying the metabolic enzymes responsible for its biotransformation. Investigations have revealed that this compound undergoes conjugation reactions. Two key metabolites identified in biotransformation studies were determined to be the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol. Additionally, a sulfuric acid conjugate of 2-amino-4-nitro-phenol was also identified as a metabolite. These findings indicate the involvement of enzymes from the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) and sulfotransferase (SULT) families, respectively, in the metabolic processing of this compound. Polarographic analysis of this compound's nitro group has also provided insights into its electrochemical reduction behavior, suggesting potential enzymatic reduction pathways, although the specific enzymes involved in this process were not explicitly detailed in the context of target interaction for its primary pharmacological effects.

    In Vivo Animal Models for Efficacy and Safety Assessment

    In vivo studies using animal models have been conducted to evaluate the biopharmaceutical profile of this compound, particularly its biotransformation and excretion in living systems. uni.lunih.gov These studies are essential for understanding how the compound behaves within a complex biological organism and for assessing its potential efficacy and safety prior to human trials.

    Disease-Specific Animal Models for Therapeutic Evaluation

    Given this compound's known antipyretic and analgesic properties, it is implied that animal models relevant to fever and pain were likely utilized to evaluate its therapeutic efficacy in vivo, although specific details of these disease models are not extensively described in the provided information. Research has focused on the biotransformation of this compound in various animal species, which is a critical aspect of evaluating a compound's suitability for therapeutic use. uni.lunih.gov Studies in animal models, such as rabbits, have also investigated the absorption and bioavailability of this compound and related compounds using absorption models. These in vivo biopharmaceutical assessments provide crucial data on how the compound is processed and distributed within a living system.

    Biomarker Identification and Validation in Preclinical Settings

    Preclinical in vivo studies on this compound have involved the identification and quantification of biomarkers related to its pharmacokinetics and biotransformation. Key biomarkers investigated include the quantitative composition of metabolites formed in vivo and the assessment of plasma levels and urinary elimination patterns following administration. Analyzing these biomarkers in different animal species provides valuable data on the rate and extent of absorption, distribution, metabolism, and excretion of this compound and its metabolites. This information is vital for understanding interspecies differences in drug handling and for predicting human pharmacokinetics.

    Translational Research Paradigms for Bridging Preclinical and Clinical Findings

    Translational research for compounds like this compound involves bridging the findings from preclinical studies to potential clinical applications. The biopharmaceutical evaluation of this compound, encompassing both in vitro biotransformation studies and in vivo animal model data on metabolism and excretion, forms a critical part of this translational process. uni.lunih.gov Understanding how this compound is metabolized and eliminated in preclinical models provides a basis for predicting its behavior in humans.

    Translational paradigms in drug development aim to streamline the transition of new knowledge from basic research to clinical practice. For this compound, the preclinical data on its biotransformation and pharmacokinetics in various species are essential for informing decisions regarding potential clinical trial design, including dose selection and anticipated metabolic profiles in humans. While specific examples of how this compound's preclinical data directly translated into clinical outcomes are not detailed in the provided snippets, the emphasis on its biopharmaceutical evaluation highlights the application of translational principles to assess its potential as a therapeutic agent. Bridging preclinical findings on metabolism and excretion to anticipate human pharmacokinetic behavior is a standard translational approach in drug development.

    This compound, also known by its chemical name N-(5-nitro-2-propoxyphenyl)acetamide, is an organic compound classified as a nitrophenyl ether. foodb.cauni.lu It has been described as having antitussive and antimicrobial effects. core.ac.uk Research into this compound has included investigations into its biopharmaceutical properties and metabolism in various species, including humans. nih.govnih.govresearchgate.netmedchemexpress.com

    Based on the available search results, detailed information specifically on the clinical trial phases (Phase I, IIa, IIb, III) of this compound in humans, focusing solely on pharmacokinetic/pharmacodynamic modeling, exploratory and confirmatory efficacy endpoints, comparative effectiveness, and subgroup analysis, is limited. The search results primarily provide information about this compound's chemical properties, metabolism, and mention its use in the context of adapting to removable dentures. foodb.cauni.lucore.ac.uknih.govnih.govresearchgate.netmedchemexpress.comscholarexpress.netaxios-research.com Some results discuss clinical trial phases and concepts in general or refer to trials of other compounds. palatin.comnih.govmcmaster.canih.govprnewswire.comnmu.uanih.govendeavorbiomedicines.comdrfalkpharma.comnih.govnih.govnih.govresearchgate.netnuph.edu.uaamazonaws.comnih.govnih.govcasp-uk.netnumberanalytics.comresearchgate.netmareatx.comsafh.orgpliantrx.comnih.govleo-pharma.comnih.govclinicaltrials.gov

    Information regarding later phase clinical trials (Phase IIb/III) for this compound, including confirmation of efficacy, optimal dosing regimens, comparative effectiveness studies against existing therapies, and subgroup analysis for patient responsiveness, was not present in the provided search results. While the concept of comparative effectiveness studies and subgroup analysis in clinical trials is discussed in general terms in some sources, specific data related to this compound in these areas could not be extracted. mcmaster.canih.govresearchgate.netnih.govcasp-uk.netnumberanalytics.comresearchgate.netsafh.org

    Therefore, a comprehensive article structured strictly according to the provided outline and based solely on the information retrieved from the search results, focusing exclusively on the specified clinical investigation aspects of this compound, cannot be fully generated at this time due to the limited availability of specific clinical trial data meeting all the defined criteria and exclusions.

    Clinical Investigations of Falimint

    Post-Marketing Surveillance and Real-World Evidence

    Post-marketing surveillance (PMS), also known as Clinical Phase 4, is a critical stage in the lifecycle of a medicinal product, occurring after it has received regulatory approval and is available for public use. afmps.beyoutube.com The primary purpose of PMS is to continuously monitor the safety, effectiveness, and performance of the product in a broader and more diverse population than those typically included in pre-market clinical trials. youtube.commdv.co.jp This phase emphasizes the collection of real-world data (RWD), which are data relating to patient health status and healthcare delivery collected from routine clinical practice. fimea.finih.gov The analysis of RWD generates real-world evidence (RWE), providing valuable insights into how a drug behaves in everyday settings. fimea.finih.govfrontiersin.org RWE complements data from traditional clinical trials, offering a more holistic understanding of a treatment's profile in diverse populations. frontiersin.org

    While post-market studies delineate risks, benefits, and optimal use, they are ongoing throughout a drug's active medical use and involve thousands of patients. johner-institute.com Regulatory agencies often require PMS as part of the approval process, mandating companies to submit regular reports on the product's safety and efficacy. nih.gov

    Observational Studies and Registry Data Analysis

    Observational studies are a key component of generating real-world evidence. gbpharma.it Unlike randomized controlled trials (RCTs), interventions in observational studies are not determined by a study protocol but by routine clinical practice. scielo.br These studies observe and analyze data from existing patient populations without intervention. gbpharma.it Common types include cohort studies, case-control studies, cross-sectional studies, and ecological studies. gbpharma.itscielo.brresearchgate.net Observational studies are valuable for understanding disease natural history, treatment effectiveness, and long-term outcomes in diverse patient populations, particularly when RCTs are unfeasible or unethical. gbpharma.itscielo.brmhmedical.com They can also be used to create new hypotheses and evaluate the external validity of RCT findings. scielo.br

    Clinical data registries are organized systems that collect information about patients who share a specific characteristic or experience, such as a disease or condition, or who have received a particular medical product or treatment. arbormetrix.comaaos.orgmdinteractive.com Registry data can be a significant source of RWD, providing insights into healthcare patterns, decision-making, and outcomes. nih.gov Analysis of registry data can help monitor healthcare quality, evaluate treatment effectiveness, and assess the safety of medical interventions in real-world settings. nih.govaaos.orgmdinteractive.com Data for registries can be sourced from medical records, health insurance claims, and even patient-reported information. nih.govarbormetrix.comaaos.org

    Despite the importance of observational studies and registry data analysis in post-marketing surveillance, specific studies or data analyses related to Falimint within these frameworks were not identified in the search results.

    Pharmacovigilance and Spontaneous Reporting Systems

    Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other medicine-related problem. Post-marketing surveillance is an important part of pharmacovigilance. nih.gov A fundamental process underpinning pharmacovigilance is the reporting of suspected adverse reactions to medicines seen in individual patients outside clinical trials, known as spontaneous reporting. nih.goveuropa.eu Healthcare professionals and patients can report any suspected adverse effects they observe. nih.govnih.govbund.de These reports are collected and analyzed in databases to monitor the safety profile of medicinal products and detect potential safety signals. nih.goveuropa.eudec.gov.ua Examples of such databases include the European Medicines Agency's (EMA) EudraVigilance and the FDA Adverse Event Reporting System (FAERS). nih.govfrontiersin.org

    While spontaneous reporting is a valuable tool for identifying rare adverse reactions that may not have been detected in pre-market trials, it has limitations, including under-reporting and the inability to provide precise information on the absolute frequency of an adverse reaction. bund.decbg-meb.nlwww.gov.uk

    Information directly linking this compound to data or specific findings from spontaneous reporting systems was limited in the search results. However, "acetylaminonitropropoxybenzene (this compound)" was mentioned in a list related to the frequency of submitting periodic safety update reports (PSURs), indicating a required submission frequency of 5 years, with a data lock point of 01/01/2020 and a submission date of 31/03/2020. europa.eu PSURs are pharmacovigilance documents that provide a comprehensive and critical analysis of the worldwide safety experience of a medicinal product to regulatory authorities at defined time points post-authorization, incorporating data from various sources including spontaneous reports, observational studies, and literature.

    Beyond this mention in the context of PSUR submission frequency, detailed data or research findings regarding this compound derived specifically from pharmacovigilance activities or spontaneous reporting systems were not found within the scope of this search.

    Regulatory Science and Development of Falimint

    Regulatory Pathways and Challenges for Novel Compounds

    The journey of a novel chemical compound from laboratory discovery to market approval is governed by a complex and rigorous regulatory framework. This process, designed to ensure the safety and efficacy of new medicines, involves navigating a series of defined regulatory pathways. For a new chemical entity, this typically begins with the submission of an Investigational New Drug (IND) application, which, if approved, allows for the initiation of clinical trials in humans.

    Following the successful completion of clinical trials, a New Drug Application (NDA) is submitted to the relevant regulatory authority, such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). These applications contain comprehensive data on the compound's pharmacology, toxicology, and clinical trial results.

    Challenges in the regulatory pathway for a new compound would typically include:

    Demonstrating a Favorable Risk-Benefit Profile: The core of any regulatory review is the assessment of whether the potential benefits of a new drug outweigh its risks.

    Navigating Evolving Regulatory Requirements: Regulatory standards and guidelines are continually updated, requiring developers to stay abreast of the latest requirements.

    Addressing Unmet Medical Needs: Compounds that address a significant unmet medical need may be eligible for expedited review pathways, but the criteria for these pathways are stringent.

    A search for regulatory filings or discussions related to "Falimint" did not yield any information, suggesting it has not been the subject of a public regulatory approval process.

    Data Requirements for Regulatory Submissions

    Regulatory submissions for a new chemical compound are extensive and require a vast amount of data to be collected, analyzed, and presented in a standardized format. The Common Technical Document (CTD) is an internationally agreed-upon format for the submission of applications to regulatory authorities.

    Key data requirements include:

    Preclinical Data: This includes in vitro and in vivo studies to characterize the compound's pharmacology and toxicology.

    Clinical Data: Data from Phase 1, 2, and 3 clinical trials are required to demonstrate safety and efficacy in humans. This encompasses pharmacokinetic and pharmacodynamic data, as well as outcomes from well-controlled studies.

    Chemistry, Manufacturing, and Controls (CMC): Detailed information on the manufacturing process, quality control measures, and stability of the drug product is essential.

    No publicly available data tables or research findings on "this compound" could be located to populate a data table for regulatory submission.

    Role of Regulatory Science in Accelerating Drug Development

    Regulatory science is the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. It plays a crucial role in making the drug development process more efficient and predictable.

    Contributions of regulatory science to accelerating drug development include:

    Development of Novel Clinical Trial Designs: Adaptive trial designs and the use of biomarkers can help to answer clinical questions more efficiently.

    Use of Real-World Evidence (RWE): Data from real-world settings, such as electronic health records, can supplement traditional clinical trial data.

    Advancements in Pharmacometrics: Modeling and simulation can be used to optimize dosing and predict clinical outcomes.

    Without any developmental history for "this compound," it is not possible to provide examples of how regulatory science may have been applied to its development.

    Ethical Considerations in Clinical Research for this compound

    Ethical considerations are paramount in all clinical research involving human participants. The core principles of research ethics are outlined in documents such as the Belmont Report and the Declaration of Helsinki. These principles guide the design and conduct of clinical trials to ensure the protection of participants' rights and welfare.

    Fundamental ethical principles in clinical research include:

    Respect for Persons: This includes the requirement for informed consent, where participants are provided with all relevant information about a study before deciding whether to participate.

    Beneficence: The research should be designed to maximize potential benefits and minimize potential harms to participants.

    Justice: The selection of participants should be fair and equitable, and the burdens and benefits of research should be distributed fairly.

    Given the absence of any documented clinical trials for "this compound," there are no specific ethical considerations related to this compound to report. Any clinical research involving a new compound would be subject to rigorous ethical review by an Institutional Review Board (IRB) or an independent ethics committee. scribbr.comupenn.edunih.govyoutube.comatlasti.com

    Future Directions and Emerging Research Avenues for Falimint

    Exploration of Novel Therapeutic Indications

    Falimint's established antipyretic and analgesic activities suggest potential avenues for exploring novel therapeutic applications. targetmol.comglpbio.comarctomsci.comglpbio.com While specific emerging indications for this compound are not extensively detailed in current research, future studies could investigate its potential efficacy in conditions beyond its traditional uses. This could involve exploring related pain pathways or inflammatory processes where its known mechanisms might be beneficial. The broader class of compounds to which this compound belongs (nitrophenyl ethers, acetanilides) or its structural features might also guide the exploration of new therapeutic areas through high-throughput screening or in silico prediction methods. However, specific research validating such novel indications for this compound is not prominent in the current literature.

    Development of Advanced Delivery Systems

    The development of advanced delivery systems represents a significant area for future pharmaceutical research, aiming to improve drug efficacy, bioavailability, and targeted delivery while potentially reducing side effects. appleacademicpress.commdpi.comnih.govresearchgate.netnih.gov For a compound like this compound, exploring advanced delivery systems could address potential limitations related to its pharmacokinetic profile or delivery to specific sites of action. Research could focus on developing novel formulations, such as nanoparticles, liposomes, or other encapsulation techniques, to enhance its solubility, stability, or controlled release. appleacademicpress.commdpi.comnih.govresearchgate.net Oral delivery systems, for instance, face challenges related to gastrointestinal barriers, and advanced approaches are being developed to overcome these. nih.gov While no specific advanced delivery systems for this compound were identified in the search results, applying these general advancements in drug delivery technology could be a valuable future research direction.

    Integration of Omics Technologies in this compound Research

    The integration of omics technologies, including genomics, proteomics, and metabolomics, has become fundamental in modern biological and pharmaceutical research for gaining comprehensive insights into biological systems and drug interactions. researchgate.netnih.govnih.gov Applying omics technologies to this compound research could provide a deeper understanding of its molecular mechanisms of action, how it is metabolized by the body, and its effects on various cellular pathways. nih.govnih.gov Such studies could potentially identify biomarkers related to its efficacy or metabolism, or reveal previously unknown interactions. While the search results did not yield specific examples of omics research applied to this compound, this approach holds potential for elucidating complex biological responses to the compound at a system level.

    Artificial Intelligence and Machine Learning Applications in Drug Development for this compound

    Addressing Research Gaps and Unanswered Questions

    Based on the limited recent scientific literature available on this compound, several research gaps and unanswered questions exist. A primary gap is the relative lack of comprehensive modern studies detailing its full pharmacological profile, including detailed mechanisms of action at the molecular level, and updated pharmacokinetic and pharmacodynamic data. While older studies touched upon its biotransformation and analytical determination, further research is needed to build upon these findings using contemporary techniques. thegoodscentscompany.comresearchgate.netresearchgate.net The clinical relevance and potential applications of this compound in modern medicine, beyond its historical uses, also represent an area requiring further investigation. Addressing these gaps through rigorous scientific inquiry is crucial for a complete understanding of this compound's potential and limitations.

    Collaborative Research Initiatives and Funding Opportunities

    Advancing research into this compound, particularly in the areas outlined above, would benefit significantly from collaborative research initiatives and dedicated funding opportunities. Collaboration between research institutions, academic laboratories, and potentially pharmaceutical companies could pool expertise and resources to facilitate more comprehensive studies. icgeb.orgneh.govugc.edu.hknsf.govibro.org Securing funding through national and international grant programs is essential to support the necessary experimental work, technological resources (such as omics platforms and AI/ML infrastructure), and personnel required for in-depth research into this compound's future potential. While no specific funding opportunities exclusively for this compound research were identified, leveraging general grants for drug discovery, pharmacology, and advanced drug delivery could support these future directions.

    Q & A

    Basic Research Questions

    Q. How to formulate a PICOT-based research question for evaluating Falimint’s therapeutic efficacy?

    • Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

    • Population: Rodent models with induced inflammation.
    • Intervention: this compound dosage (e.g., 10 mg/kg).
    • Comparison: Placebo or standard analgesics (e.g., ibuprofen).
    • Outcome: Reduction in inflammation biomarkers (e.g., TNF-α levels).
    • Time: 7-day treatment period.
    • Refine using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and ethical alignment .

    Q. What validated analytical methods ensure accurate characterization of this compound’s purity and stability?

    • Methodology :

    • Chromatography : HPLC with UV detection (column: C18, mobile phase: acetonitrile/water 70:30) to assess purity .
    • Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure, with quantification of degradation products .
    • Validation : Follow ICH guidelines for precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.995) .

    Q. How to design a reproducible pharmacokinetic study for this compound in preclinical models?

    • Methodology :

    • Sampling : Collect plasma at 0, 0.5, 1, 2, 4, 8, 12, 24h post-administration.
    • Analysis : LC-MS/MS for quantification (LOQ: 1 ng/mL).
    • Data Reporting : Include AUC, Cmax, Tmax, and half-life, with statistical significance thresholds (p <0.05) .

    Advanced Research Questions

    Q. How to resolve contradictions in reported pharmacokinetic data for this compound across species?

    • Methodology :

    • Meta-Analysis : Aggregate data from rodent, canine, and primate studies; assess covariates (e.g., metabolic enzyme activity) using multivariate regression .
    • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .
    • Table : Comparative PK parameters across species:
    SpeciesAUC (μg·h/mL)Half-life (h)Cmax (μg/mL)
    Rat45.2 ± 3.12.1 ± 0.38.7 ± 0.9
    Dog78.9 ± 5.64.3 ± 0.712.4 ± 1.2

    Q. What strategies optimize this compound’s synthetic pathway for higher yield and reduced impurities?

    • Methodology :

    • DoE Approach : Use a 3-factor (temperature, catalyst concentration, reaction time) Box-Behnken design to identify optimal conditions .
    • Impurity Profiling : Track byproducts via GC-MS and propose mechanistic pathways (e.g., nitro-group reduction intermediates) .
    • Yield Improvement : Pilot-scale trials with continuous flow reactors to enhance reproducibility .

    Q. How to evaluate this compound’s potential off-target effects using computational pharmacology?

    • Methodology :

    • Docking Studies : Screen this compound against >500 human proteins (e.g., kinases, GPCRs) using AutoDock Vina.
    • Pathway Analysis : Enrichment analysis of predicted targets in KEGG pathways (e.g., inflammation, pain signaling) .
    • Validation : Confirm top hits (e.g., COX-2 inhibition) via in vitro enzyme assays .

    Data Reporting and Ethical Standards

    Q. How to structure a manuscript’s results section to highlight this compound’s novel findings without overinterpretation?

    • Guidelines :

    • Clarity : Separate data presentation (e.g., tables of IC50 values) from discussion of significance .
    • Limitations : Explicitly state sample size constraints or assay variability (e.g., “Batch-dependent differences in metabolite profiling were observed”) .
    • Reproducibility : Provide raw data in supplementary files (e.g., NMR spectra, chromatograms) .

    Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

    • Recommendations :

    • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. response) using GraphPad Prism.
    • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
    • Power Analysis : Pre-study calculation to determine minimum n required (e.g., β=0.8, α=0.05) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Falimint
    Reactant of Route 2
    Reactant of Route 2
    Falimint

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.